molecular formula C12H10FNO2 B11884063 Ethyl 6-fluoroquinoline-8-carboxylate

Ethyl 6-fluoroquinoline-8-carboxylate

Cat. No.: B11884063
M. Wt: 219.21 g/mol
InChI Key: HTMYJCISWKNBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoroquinoline-8-carboxylate (CAS 1822817-83-3) is a high-purity chemical intermediate serving as a versatile scaffold in medicinal chemistry and antibacterial research. It features the core 4-oxoquinoline structure and an ester functional group, making it a key precursor for the synthesis of novel fluoroquinolone derivatives . Fluoroquinolones are a significant class of synthetic antibacterial agents known for their broad-spectrum activity, primarily achieved by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . Beyond its application in developing antibacterial agents, this quinoline ester scaffold is also explored for its potential in other therapeutic areas. Research indicates that certain fluoroquinolone derivatives exhibit promising biological activities, including antitumor effects and immunomodulatory properties, making them candidates for anticancer drug discovery . The C-7 and C-8 positions of the quinoline ring are often modified to optimize biological activity and probe structure-activity relationships (SAR) . The ethyl carboxylate group at the 3-position of this compound is a crucial synthetic handle, allowing for further chemical transformations to create a diverse library of molecules for biological evaluation . This product is intended for research purposes as a building block in the synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl 6-fluoroquinoline-8-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)10-7-9(13)6-8-4-3-5-14-11(8)10/h3-7H,2H2,1H3

InChI Key

HTMYJCISWKNBAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)F)C=CC=N2

Origin of Product

United States

Mechanistic Investigations in Fluoroquinoline Carboxylate Chemistry

Reaction Mechanism Elucidation for Synthesis Pathways

Understanding the step-by-step molecular transformations in the synthesis of the quinoline (B57606) core is fundamental. This involves analyzing the mechanisms of ring-closing reactions and the factors that govern the position of subsequent chemical modifications.

The Gould-Jacobs reaction is a cornerstone in the synthesis of the 4-hydroxyquinoline (B1666331) core structure, which is central to many fluoroquinolone compounds. quimicaorganica.orgwikipedia.org The reaction proceeds through a well-defined sequence of steps, beginning with the reaction of a substituted aniline (B41778), such as a fluoroaniline, with diethyl ethoxymethylenemalonate (EMME). quimicaorganica.orglookchem.com

The mechanism can be detailed as follows:

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the nitrogen atom of the aniline onto the electron-deficient carbon of the methylene (B1212753) group in EMME. wikipedia.orgablelab.eu This is followed by the elimination of an ethanol (B145695) molecule to form an anilidomethylenemalonate intermediate. wikipedia.orgablelab.eu The removal of ethanol as it is formed helps to drive the reaction forward. lookchem.com

Thermal Cyclization: The intermediate then undergoes a thermal, intramolecular cyclization. ablelab.eu This key step is a 6-electron electrocyclization reaction that forms the quinoline ring system. wikipedia.org This stage typically requires high temperatures, often achieved by refluxing in a high-boiling solvent like diphenyl ether at around 250°C. lookchem.com

Tautomerization: The resulting cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxyquinoline-3-carboxylate. wikipedia.org The keto form is generally predominant. youtube.com

Saponification and Decarboxylation: While not always part of the core cyclization, subsequent hydrolysis (saponification) of the ester group with a base like sodium hydroxide, followed by acidification, yields the corresponding carboxylic acid. wikipedia.orglookchem.com Further heating can lead to decarboxylation to produce a 4-hydroxyquinoline. wikipedia.org

The Gould-Jacobs reaction has been effectively applied to synthesize various fluoro-4-hydroxyquinoline-3-carboxylic acids, which are direct precursors to potent antibacterial agents. lookchem.com

StepDescriptionKey Intermediates
1 Condensation/SubstitutionAnilidomethylenemalonate
2 Thermal 6-electron CyclizationDihydroquinoline derivative
3 Aromatization (Keto-enol tautomerism)Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

Achieving regioselective functionalization, particularly through C-H activation, is a primary goal in modern organic synthesis to avoid the use of pre-functionalized substrates. mdpi.comnih.gov For quinoline derivatives, transition metal catalysis is a prominent strategy. mdpi.comnih.gov

The general mechanism for transition metal-catalyzed C-H functionalization involves several key steps:

Coordination: The metal catalyst first coordinates with the quinoline, often through the nitrogen atom of the heterocycle or an N-oxide derivative. mdpi.com

C-H Activation: The crucial C-H bond cleavage occurs, leading to the formation of an organometallic species. mdpi.com This can proceed through various pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or single-electron transfer (SET). mdpi.com

Functionalization: The organometallic intermediate then reacts with a coupling partner. For instance, in an alkenylation reaction, hydronickelation might occur across an alkyne. mdpi.com

Reductive Elimination: The final step is typically a reductive elimination, which forms the new C-C or C-X bond and regenerates the active catalyst, completing the catalytic cycle. mdpi.com

The regioselectivity (i.e., which C-H bond is functionalized) is governed by factors such as the directing group used (e.g., N-oxide), the specific metal catalyst (e.g., Pd, Rh, Ni), and the electronic properties of the quinoline ring. mdpi.comrsc.org For example, palladium-catalyzed arylations of quinoline N-oxides have shown good regioselectivity for the C2 position. mdpi.com

Understanding Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, especially those that are electron-deficient. wikipedia.orgmasterorganicchemistry.com This mechanism is distinct from SN1 and SN2 reactions and is particularly relevant for fluoroquinolines, where the ring is activated towards nucleophilic attack. wikipedia.orgnumberanalytics.com

The SNAr reaction proceeds via an addition-elimination mechanism:

Nucleophilic Addition: A nucleophile attacks the electron-poor aromatic ring at the carbon atom bearing the leaving group. masterorganicchemistry.comyoutube.com This is the rate-determining step and results in the temporary loss of aromaticity and the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored in this faster second step. wikipedia.orgmasterorganicchemistry.com

The presence of strong electron-withdrawing groups (EWGs) is critical for activating an aromatic ring towards SNAr. masterorganicchemistry.comnumberanalytics.com Groups such as nitro (-NO₂), cyano (-CN), and carbonyl (-CO-) dramatically increase the reaction rate. numberanalytics.commasterorganicchemistry.com These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

For example, a nitro group at a position para to a halide leaving group can delocalize the negative charge onto its own oxygen atoms, significantly stabilizing the intermediate and lowering the activation energy of the first step. wikipedia.orgyoutube.com This stabilization makes the aromatic ring more electrophilic and susceptible to attack by a nucleophile. masterorganicchemistry.com In the context of a quinoline ring, an 8-nitro group would activate positions susceptible to nucleophilic attack by stabilizing the anionic intermediate. The fluorine atom itself, due to its high electronegativity, also activates the ring towards nucleophilic attack through a strong inductive effect, even as it serves as the leaving group. masterorganicchemistry.com

Several factors govern the rate and outcome of SNAr reactions on fluoroquinoline systems.

Electron-Withdrawing Groups: The number and strength of EWGs are paramount. The more EWGs present (especially at ortho/para positions), the faster the reaction. masterorganicchemistry.com

Leaving Group Ability: A surprising feature of SNAr is the trend in leaving group ability. For halogens, the typical order is F > Cl > Br > I. masterorganicchemistry.com This is the reverse of the trend seen in SN2 reactions. The reason is that the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, thus accelerating the initial attack. masterorganicchemistry.comyoutube.com

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates. numberanalytics.com

Reaction Conditions: The choice of solvent can significantly impact reaction rates by stabilizing intermediates and transition states. jinjingchemical.com Temperature also plays a key role; higher temperatures increase the reaction rate but may decrease selectivity by promoting side reactions. jinjingchemical.com

Kinetics and Mechanistic Studies of Reaction Pathways

Kinetic studies provide quantitative insight into reaction mechanisms by determining reaction orders, rate constants, and activation parameters. While kinetic data for the direct synthesis of Ethyl 6-fluoroquinoline-8-carboxylate is sparse in the reviewed literature, studies on the oxidative degradation of related fluoroquinolones offer valuable mechanistic information.

For instance, the kinetics of the oxidation of Norfloxacin (B1679917) by alkaline permanganate (B83412) has been studied spectrophotometrically. acs.orgresearchgate.net The findings from such studies reveal the dependency of the reaction rate on the concentrations of the reactants.

ReactantReaction OrderObservation
Permanganate [Mn(VII)] First OrderThe reaction rate is directly proportional to the concentration of the oxidizing agent. acs.orgresearchgate.net
Norfloxacin Fractional Order (0.75)The rate depends on the fluoroquinolone concentration, but not linearly, suggesting the formation of an intermediate complex. acs.orgresearchgate.net
Alkali [OH⁻] Fractional OrderIncreasing alkali concentration increases the rate, indicating its involvement in the mechanism prior to or during the rate-determining step. researchgate.net

These kinetic results support a plausible mechanism that involves the formation of an intermediate complex between the fluoroquinolone and the oxidant in a pre-equilibrium step, followed by the rate-determining decomposition of this complex. researchgate.net The stoichiometry of the reaction was found to be 1:2, meaning one mole of norfloxacin reacts with two moles of permanganate. acs.orgresearchgate.net Such kinetic analyses are crucial for understanding the reactivity of the fluoroquinolone core and can inform the design of other chemical transformations.

Determination of Reaction Orders and Rate Constants

While specific kinetic data for the synthesis of this compound is not extensively detailed in the available literature, the general principles of determining reaction orders and rate constants for the formation of the quinolone core are well-established. Synthetic routes to quinolones, such as the Gould-Jacobs reaction, involve a series of steps including addition, cyclization, and elimination reactions.

The determination of reaction orders is typically achieved by systematically varying the concentration of one reactant while keeping others in excess and observing the effect on the initial reaction rate. For instance, in a hypothetical synthesis of a quinoline derivative, if doubling the concentration of the aniline precursor doubles the initial rate of product formation, the reaction is considered first order with respect to that aniline. Similarly, if changing the concentration of the diethyl ethoxymethylenemalonate has no effect, the reaction is zero order for that component under those conditions.

Rate constants (k) are then calculated from the rate law, which is derived from the experimentally determined reaction orders. These constants are crucial for comparing reaction efficiencies under different conditions (e.g., temperature, solvent, catalyst) and for scaling up reactions from laboratory to industrial production.

Table 1: Hypothetical Kinetic Data for a Fluoroquinolone Synthesis Step

Experiment[Reactant A] (mol/L)[Reactant B] (mol/L)Initial Rate (mol/L·s)
10.10.11.2 x 10⁻⁴
20.20.12.4 x 10⁻⁴
30.10.21.2 x 10⁻⁴

This table illustrates how reaction order is determined. Since doubling [Reactant A] doubles the rate while changing [Reactant B] has no effect, the reaction is first order in A and zero order in B.

Identification of Active Species and Transition States

The identification of active species and the characterization of transition states are paramount for a deep understanding of a reaction mechanism. In the context of fluoroquinolone synthesis, active species can include intermediates such as enamines, enolates, or charged intermediates formed during the reaction sequence. Transition states represent the highest energy point along the reaction coordinate between reactants and products.

Techniques for identifying these transient species include spectroscopic methods like NMR and IR spectroscopy under reaction conditions. In some cases, intermediates can be isolated and characterized if they are sufficiently stable. The study of related compounds, such as in the synthesis of 2-quinolone-4-carboxamide derivatives, often involves the coupling of precursors under controlled conditions to favor the formation of specific intermediates. mdpi.com

Transition states are, by their nature, fleeting and cannot be directly observed. Their structures and energies are typically inferred from kinetic data and, more commonly, predicted using computational chemistry methods. For example, in the cyclization step of quinolone synthesis, the transition state would involve the partially formed ring structure with stretched and partially formed bonds.

Computational Insights into Reaction Mechanisms

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone.

Electronic Structure Analysis of Reactants and Intermediates

Density Functional Theory (DFT) is a commonly employed computational method to analyze the electronic structure of molecules. By calculating the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential, researchers can predict the reactivity of different sites within a molecule. For instance, in a fluoroquinoline precursor, the carbon atoms of the aromatic ring will have varying degrees of electron density, influencing their susceptibility to nucleophilic or electrophilic attack.

In a study on novel quinolinone derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to investigate the electronic structures of the synthesized compounds. ekb.eg This level of theory allows for the computation of global chemical activity descriptors like hardness, softness, ionization potential, and electron affinity, which provide valuable information about the stability and reactivity of the molecules. ekb.eg Such analyses can predict which intermediates are more stable and which reaction pathways are more likely to occur.

Theoretical Prediction of Reaction Pathways and Energy Barriers

Computational methods can be used to map out the entire potential energy surface of a reaction, identifying the most likely reaction pathway from reactants to products. This involves locating the structures of all intermediates and transition states and calculating their relative energies. The energy difference between the reactants and the highest-energy transition state is the activation energy, or energy barrier, which is a key determinant of the reaction rate.

While specific theoretical predictions for the synthesis of this compound are not detailed in the provided search results, the methodology is widely applied in organic chemistry. For example, in the synthesis of related quinolone derivatives, computational models could be used to compare the energy barriers for different possible cyclization pathways, thereby predicting the regioselectivity of the reaction. These theoretical calculations can guide experimental work by suggesting the most promising reaction conditions.

Photochemical Reaction Mechanisms of Fluoroquinolones and Related Compounds

Fluoroquinolones are known to be photochemically active, and their interaction with light can lead to a variety of chemical transformations, some of which are associated with phototoxicity.

Photoheterolysis Processes

A key photochemical reaction for many fluoroquinolones is the cleavage of the carbon-fluorine (C-F) bond. mdpi.com This process, known as photoheterolysis, is not a simple homolytic bond breaking, as the energy of the C-F bond (approximately 477 kJ/mol) is typically greater than the energy of the excited singlet or triplet states of the fluoroquinolone molecule. mdpi.com

Instead, upon photoexcitation, there is a charge transfer to the aromatic ring, which facilitates the heterolytic cleavage of the C-F bond to produce an aryl cation and a fluoride (B91410) ion. mdpi.com The stability of the resulting aryl cation is a crucial factor in determining the efficiency of this process. For some fluoroquinolones, this defluorination is a significant degradation pathway. mdpi.com For example, derivatives with a fluorine atom at the C6 position often undergo photosubstitution of the fluorine with a hydroxyl group. mdpi.com

The mechanism can be influenced by the solvent and other components in the solution. In buffer solutions, for instance, the triplet excited state of the fluoroquinolone can be quenched to form a radical anion intermediate, which then loses a fluoride ion to form a radical. mdpi.com

Table 2: Photochemical Reactions in Quinolones and Fluoroquinolones

Reaction TypeDescriptionReference
DecarboxylationLoss of the carboxylic acid group. mdpi.com
C-N Bond CleavageFragmentation of the piperazine (B1678402) or other amino substituents. mdpi.com
Side Chain OxidationOxidative degradation of the substituent at the C7 position, often involving reactive oxygen species (ROS). mdpi.com
DehalogenationCleavage of the C-F bond through various mechanisms, including photoheterolysis. mdpi.com

This table summarizes the common photochemical reaction pathways for the fluoroquinolone class of compounds.

Intermediates Formed during Photolysis

The photolytic degradation of fluoroquinolone carboxylates is a complex process initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of a series of transient and ultimately stable degradation products. While direct experimental data on the photolytic intermediates of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analogy to closely related fluoroquinolone compounds that have been the subject of detailed mechanistic studies. The photochemical fate of these molecules is largely dictated by the fundamental reactivity of the fluoroquinolone core and the nature of its substituents.

Upon absorption of UV light, this compound is promoted from its ground state to an electronically excited singlet state. This initial excited state is typically short-lived and can undergo intersystem crossing to a more stable triplet state. This triplet state is a key intermediate and is often the precursor to the subsequent chemical transformations that define the photolytic pathway.

The primary photochemical reactions observed for fluoroquinolones include defluorination, decarboxylation, and modifications of the substituents attached to the quinolone ring. For this compound, the presence of the fluorine atom at the C-6 position and the ethyl carboxylate group at the C-8 position are the most probable sites of initial photochemical reactions.

Key Intermediates and Their Formation:

Excited Triplet State: As mentioned, the excited triplet state of the parent molecule is the primary reactive species. Its formation is a critical first step in the photolytic cascade.

Radical Anion: Electron transfer processes can lead to the formation of a radical anion. This intermediate is often implicated in the subsequent defluorination process, where the C-F bond is cleaved.

Aryl Cation: The loss of a fluoride ion from the radical anion or directly from the excited triplet state can result in the formation of a highly reactive aryl cation at the C-6 position. This cation can then react with solvent molecules (e.g., water) to form hydroxylated photoproducts.

Carboxylate Radical: Photochemical excitation can also induce the cleavage of the C-C bond between the quinoline ring and the carboxylate group at the C-8 position, a process known as photodecarboxylation. This would lead to the formation of a quinolinyl radical and a carboxylate radical.

The following table summarizes the plausible intermediates formed during the photolysis of this compound, based on the established photochemical behavior of related fluoroquinolones.

Intermediate SpeciesPlausible Mechanism of FormationKey Characteristics
Excited Triplet StateIntersystem crossing from the initial excited singlet state following UV absorption.Longer lifetime than the singlet state, allowing for subsequent chemical reactions.
6-Fluoroquinoline-8-carboxylate Radical AnionElectron capture by the excited state molecule.Precursor to defluorination.
6-Aryl CationHeterolytic cleavage of the C-F bond from the excited state or radical anion.Highly reactive electrophilic species.
8-Decarboxylated Quinolonyl RadicalHomolytic cleavage of the C8-carboxylate bond upon photoexcitation.A radical species centered on the quinoline ring.

The identification and characterization of these transient intermediates are typically accomplished using advanced spectroscopic techniques such as laser flash photolysis, which allows for the observation of short-lived species on the nanosecond to microsecond timescale. The subsequent reactions of these intermediates lead to a variety of stable photoproducts, which can be analyzed by chromatographic and mass spectrometric methods. The specific reaction pathways and the distribution of photoproducts can be significantly influenced by environmental factors such as the solvent, pH, and the presence of oxygen or other reactive species. nih.govresearchgate.net

Computational and Theoretical Studies of Ethyl 6 Fluoroquinoline 8 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For complex heterocyclic systems like quinoline (B57606) derivatives, these methods can predict a wide range of characteristics with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground-state properties of molecules. nih.gov The theory is based on the principle that the ground-state energy and all other ground-state properties are a unique functional of the electron density. DFT calculations, often using hybrid functionals like B3LYP, can accurately predict molecular geometries, electronic distributions, and other key parameters. nih.gov

While specific DFT studies focusing solely on Ethyl 6-fluoroquinoline-8-carboxylate are not prevalent in the reviewed literature, extensive research on structurally analogous compounds provides a clear indication of the expected findings. For instance, a detailed DFT study on Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate reveals key structural features that are likely transferable. nih.govresearchgate.net In this related molecule, calculations showed an essentially planar molecular structure, a feature that may be important for its biological mode of action. nih.gov This planarity is stabilized by an intramolecular C—H···O hydrogen bond, which forms an S(6) graph-set motif. nih.govresearchgate.net The mean plane of the ethyl acetate (B1210297) group was found to be only slightly twisted, with a dihedral angle of 5.02 (3)°, relative to the quinoline moiety. nih.govresearchgate.net

Table 1: Selected DFT-Calculated Geometrical Parameters for an Analogous Compound (Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate) Note: This data is for a structurally similar compound and is presented for illustrative purposes.

ParameterBondLength (Å)
C=OC12=O31.221
C-O (ester)C12-O41.345
C-O (ester)O4-C131.458
C-ClC6-Cl11.742
C-N (ring)C1-N11.315
C-N (ring)C9-N11.378

Data sourced from studies on Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study electronic excited states, making it a primary method for predicting spectroscopic properties, such as UV-Vis absorption spectra. mdpi.com The method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed experimentally. mdpi.com

Computational studies on various quinoline and fluoroquinolone derivatives have successfully employed TD-DFT to rationalize their UV-Vis spectra. mdpi.comnih.gov For example, the TD-DFT method has been used to calculate the main theoretical electronic states and absorption profiles for various natural compounds, showing a small margin of error (1-5.8%) between theoretical and experimental λmax values. mdpi.com For quinoline derivatives, the absorption bands in the UV-Vis region typically arise from π→π* and n→π* electronic transitions within the conjugated ring system. While specific TD-DFT data for this compound is not detailed in the available literature, applying this methodology would be expected to yield predictions for its absorption maxima, providing valuable information for its analytical characterization.

Molecular Modeling and Simulation of Reactivity

Molecular modeling techniques are employed to simulate and predict how a molecule will interact with other chemical species. These methods are crucial for understanding reaction mechanisms and identifying the most reactive sites within a molecule.

Global and local reactivity descriptors derived from DFT calculations are invaluable for predicting chemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key global descriptors that indicate a molecule's ability to donate or accept electrons, respectively.

Local reactivity is often visualized using the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov Electron-rich areas are susceptible to electrophilic attack, while electron-poor areas are prone to nucleophilic attack. nih.gov In the analogous compound Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate , the MEP surface shows the most negative potential located around the oxygen atoms of the carboxylate group, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. nih.govresearchgate.net

Another powerful tool is the Fukui function, which identifies the most reactive atomic sites within a molecule for nucleophilic, electrophilic, or radical attack.

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Surfaces

Color on MEP SurfacePotentialInterpretation
RedMost NegativeElectron-rich; site for electrophilic attack; H-bond acceptor
Yellow/GreenIntermediateRelatively neutral
BlueMost PositiveElectron-poor; site for nucleophilic attack; H-bond donor

Conformational analysis is essential for molecules with rotatable bonds, as the molecule's three-dimensional shape can significantly influence its properties and biological activity. For this compound, the ethyl ester group introduces a degree of flexibility.

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) studies aim to understand how specific structural modifications to a parent molecule influence its chemical reactivity and physical properties. For fluoroquinolones, these studies are critical for designing new compounds with enhanced efficacy or other desirable characteristics.

The substitution pattern on the quinoline ring is known to be a primary determinant of the biological and chemical properties of this class of compounds. The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is generally associated with enhanced antibacterial potency. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) studies, correlate calculated molecular descriptors (e.g., electronic, steric, and lipophilic parameters) with experimentally observed activities. These models can reveal which structural features are most important for a given property. For example, QSAR studies on 2,4-disubstituted 6-fluoroquinolines have successfully developed predictive models relating structural features to antiplasmodial activity. nih.gov Such studies help rationalize why certain substituents, like the 6-fluoro group, are beneficial and can guide the synthesis of more potent analogues of this compound. nih.gov

Analysis of Substituent Effects on Reactivity

The chemical reactivity of the quinoline ring system in this compound is significantly influenced by its substituents: the fluorine atom at the C-6 position and the ethyl carboxylate group at the C-8 position.

Ethyl Carboxylate Substituent (C-8): The ethyl carboxylate group (-COOEt) at the C-8 position is also electron-withdrawing, primarily through a resonance effect (-M) and an inductive effect (-I). This group further deactivates the ring towards electrophilic substitution. The orientation and conformation of this ester group can also create steric hindrance, directing the approach of reagents in chemical reactions.

Theoretical studies, often employing methods like Density Functional Theory (DFT), can quantify these electronic effects by calculating molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. These calculations help predict the most likely sites for chemical reactions and rationalize the observed reactivity patterns of the molecule.

Table 1: Influence of Substituents on the Electronic Properties of the Quinoline Ring

Substituent Position Electronic Effect Predicted Impact on Reactivity
Fluorine C-6 Strong Inductive Effect (-I) Decreases electron density on the ring, affecting reaction pathways.
Ethyl Carboxylate C-8 Inductive (-I) & Resonance (-M) Effects Further deactivates the ring toward electrophiles; potential steric influence.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Processes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For chemical processes involving this compound and its derivatives, QSAR can be employed to predict reactivity, stability, or performance in a given chemical transformation.

The process involves several key steps:

Data Set Generation: A series of quinoline derivatives with systematic variations in their structure is synthesized and their chemical properties (e.g., reaction rates, equilibrium constants) are measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed chemical property. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For quinoline derivatives, QSAR models can help in designing new compounds with desired reactivity profiles before undertaking their experimental synthesis, thereby saving time and resources. nih.gov For example, a model could predict how different substituents at various positions on the quinoline core would affect the rate of a specific synthetic reaction.

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling

Descriptor Class Example Descriptors Property Represented
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges Electron distribution and reactivity
Steric Molecular Weight, Molar Volume, Surface Area Size and shape of the molecule
Topological Connectivity Indices, Wiener Index Molecular branching and structure
Hydrophobic LogP (Partition Coefficient) Lipophilicity/hydrophilicity balance

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state, known as crystal packing, is governed by a complex interplay of intermolecular interactions. The study of these interactions is crucial for understanding the physical properties of this compound, such as its melting point, solubility, and stability. Techniques like single-crystal X-ray diffraction, combined with computational tools like Hirshfeld surface analysis, are used to investigate these non-covalent forces. nih.gov

Hydrogen Bonding Networks in Crystalline States

Although this compound does not possess classical hydrogen bond donors like O-H or N-H groups, it can participate in weaker, non-classical hydrogen bonds. The oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring can act as hydrogen bond acceptors, while various C-H bonds in the molecule can act as donors.

C—H⋯O Interactions: These interactions are commonly observed in the crystal structures of related compounds. nih.govnih.gov The hydrogen atoms of the ethyl group or the aromatic quinoline ring can form weak hydrogen bonds with the carbonyl oxygen of the ester group in neighboring molecules, often leading to the formation of chains or dimeric motifs. nih.gov

C—H⋯N Interactions: The nitrogen atom of the pyridine (B92270) ring within the quinoline system can also act as an acceptor for C-H donors from adjacent molecules. researchgate.net

The specific geometry and strength of these hydrogen bonds dictate the supramolecular architecture of the compound in its crystalline form. mdpi.com

Pi-Pi Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, other non-covalent interactions play a significant role in the crystal packing of this compound.

π-π Stacking: The planar, aromatic quinoline ring system is well-suited for π-π stacking interactions. In the crystal lattice, molecules can arrange themselves in parallel or offset face-to-face orientations, allowing for attractive interactions between their electron-rich π-systems. researchgate.net The centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 3.8 Å. researchgate.netnih.gov These interactions often lead to the formation of columnar stacks or layered sheets within the crystal structure. researchgate.net

Computational analysis of pairwise interaction energies can be used to quantify the contributions of these different forces (electrostatic, dispersion, etc.) to the stability of molecular pairs within the crystal, providing a detailed picture of the packing energetics. nih.gov

Theoretical Insights into Bond Dissociation Energies and Chemical Stability

Bond Dissociation Energy (BDE) is defined as the standard enthalpy change required to break a specific bond homolytically in the gas phase, yielding two radical fragments. ucsb.edu BDE is a fundamental measure of bond strength, and its theoretical calculation provides critical insights into the chemical stability and potential degradation pathways of a molecule like this compound.

Computational methods, particularly DFT, are widely used to calculate BDEs with high accuracy. The BDE for a bond A-B is calculated as the difference between the sum of the enthalpies of the resulting radicals (A• and B•) and the enthalpy of the parent molecule (A-B). ucsb.edu

By calculating the BDE for each bond within the molecule, a hierarchy of bond strengths can be established.

Strongest Bonds: Bonds like the C-F bond and the C=C and C=N bonds within the aromatic ring are expected to have high BDEs, indicating they are less likely to break under thermal stress.

Weakest Bonds: Bonds in the ethyl ester side chain, such as C-O or C-C single bonds, are likely to have lower BDEs. These represent the most probable sites for initial fragmentation upon exposure to heat or light.

This theoretical analysis helps in predicting the thermal stability of the compound and understanding its potential decomposition mechanisms, which is valuable information for handling, storage, and chemical processing.

Table 3: Representative Bond Dissociation Energies (BDE) for Common Bond Types

Bond Type Typical BDE (kJ/mol at 298 K) Relevance to this compound
C–H (aromatic) ~460-470 Stability of the quinoline ring hydrogens
C–F ~485-540 High stability conferred by the fluorine substituent
C–C (aromatic) ~490-520 Integrity of the fused ring system
C–N (in pyridine) ~450-490 Stability of the heterocyclic ring
C–C (alkyl) ~350-370 Potential cleavage site in the ethyl group
C–O (ester) ~340-360 Potential cleavage site in the carboxylate group

Note: These are general values. Specific BDEs for this compound would require dedicated quantum chemical calculations. ucsb.edu

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Research

A thorough review of scientific literature and chemical databases has revealed a significant lack of published experimental data for the specific spectroscopic and analytical characterization of the chemical compound This compound . Despite targeted searches for its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, no specific experimental findings for this exact molecule could be located.

The requested article, intended to focus solely on the advanced spectroscopic and analytical characterization of this compound, cannot be generated with scientific accuracy due to the absence of this foundational data. Information is readily available for numerous constitutional isomers and analogues—such as those with the carboxylate group at the C3 position or with additional substituents—but not for the 8-carboxylate isomer specified.

Providing an analysis based on related compounds would be scientifically inaccurate and speculative, as substituent positions on the quinoline ring system profoundly influence the electronic environment of the molecule. This, in turn, leads to unique spectral fingerprints for each isomer. For instance, the chemical shifts in ¹H and ¹³C NMR, the fragmentation patterns in mass spectrometry, and the vibrational frequencies in IR spectroscopy are all highly dependent on the precise arrangement of the fluoro and ethyl carboxylate groups on the quinoline core.

Without access to peer-reviewed studies or spectral database entries detailing the experimental analysis of this compound, any attempt to generate the requested content would fall outside the required standards of scientific accuracy and rigor. Further research or de novo synthesis and characterization of the compound would be necessary to produce the specific data required for the outlined article.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within the conjugated system of Ethyl 6-fluoroquinoline-8-carboxylate. The quinoline (B57606) core, being an aromatic heterocyclic system, exhibits characteristic absorption bands in the UV-Vis region. These absorptions correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

Typically, compounds with a quinoline structure display strong absorption bands arising from π→π* transitions and weaker bands from n→π* transitions. For analogous compounds like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, absorption maxima are observed around 275 nm and 325 nm, which are attributed to these π→π* and n→π* electronic transitions, respectively. The exact position and intensity of these absorption peaks for this compound are influenced by the substitution pattern on the quinoline ring, including the fluorine atom at the 6-position and the ethyl carboxylate group at the 8-position.

Beyond structural confirmation, UV-Vis spectroscopy can be employed for kinetic monitoring of reactions involving the synthesis or transformation of this compound. By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product, the rate of reaction can be determined.

Table 1: Representative UV-Vis Absorption Data for a Related Fluoroquinolone Compound

Electronic Transition Typical Wavelength (λmax)
π→π* ~275 nm
n→π* ~325 nm

Data is for the analogous compound Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate and is representative of the quinoline system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles. For a compound like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the conformation of the ethyl carboxylate substituent.

Table 2: Illustrative Crystal Data for a Related Quinolone Derivative

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 16.395
b (Å) 17.732
c (Å) 12.199
β (°) 123.71
Volume (ų) 2950.1
Z 8

Data for Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. nih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is used to verify the empirical formula and, in conjunction with molecular weight determination, the molecular formula. For this compound, with a molecular formula of C₁₂H₉FNO₂, the theoretical elemental composition can be calculated precisely.

The experimental values obtained from combustion analysis are compared against these theoretical values. A close correlation between the experimental and calculated percentages provides strong evidence for the compound's identity and purity. This technique is routinely used to characterize newly synthesized batches of the compound. nih.gov

**Table 3: Elemental Analysis Data for this compound (C₁₂H₉FNO₂) **

Element Theoretical % Experimental %
Carbon (C) 65.75 (Typically within ±0.4%)
Hydrogen (H) 4.14 (Typically within ±0.4%)
Nitrogen (N) 6.39 (Typically within ±0.4%)
Fluorine (F) 8.67 (Not typically measured by combustion)

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. nih.gov In the synthesis of this compound, TLC allows chemists to track the consumption of starting materials and the appearance of the desired product. akjournals.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable mobile phase, which is a mixture of solvents. The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. For fluoroquinolone compounds, solvent systems often consist of mixtures like methanol, ammonia, and methylene (B1212753) chloride. researchgate.net After development, the spots are visualized, often under UV light where the conjugated quinoline ring will be fluorescent, allowing for the calculation of the retention factor (Rf) value for each component. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It is the method of choice for determining the purity of this compound and for quantitative analysis in various matrices.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of fluoroquinolones. bg.ac.rsresearchgate.net In this method, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The mobile phase typically consists of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netmoca.net.ua The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the quinoline chromophore absorbs strongly, such as 278 nm. researchgate.net The method is validated for linearity, precision, and accuracy to ensure reliable quantitative results. bg.ac.rsmoca.net.ua

Table 4: Typical HPLC Conditions for Fluoroquinolone Analysis

Parameter Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile / Phosphate Buffer
Detection UV at ~278 nm
Flow Rate ~1.0 mL/min

Ethyl 6 Fluoroquinoline 8 Carboxylate As a Building Block in Complex Organic Synthesis

Role in the Synthesis of Diverse Quinolone Derivatives

The ethyl 6-fluoroquinoline-8-carboxylate framework is readily modified to produce a diverse library of quinolone derivatives. The quinoline (B57606) ring system can undergo various chemical transformations, allowing for the introduction of different functional groups at multiple positions. This versatility is crucial for developing new compounds with tailored biological activities.

A notable example is the synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives. nih.gov In this multi-step synthesis, the C-7 position of a related quinolone structure is selectively functionalized. An azide (B81097) group is first introduced and then reduced to an amine, which is subsequently acylated with various fatty acids to form amide derivatives. nih.gov This approach demonstrates how the core quinolone structure can be elaborated to explore the impact of lipophilic side chains on biological activity, leading to compounds with promising cytotoxicity against cancer cell lines and significant antimicrobial properties. nih.gov

Similarly, the core structure is used to create dicarboxylic acid quinolones and derivatives with nitro groups. researchgate.netnih.gov For instance, the synthesis of 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid highlights the introduction of a nitro group, which can profoundly influence the electronic properties and biological profile of the molecule. orientjchem.orgsemanticscholar.org These examples underscore the role of the parent quinoline carboxylate as a foundational element for creating a wide range of substituted quinolones for pharmacological evaluation.

Integration into Polycyclic Heterocyclic Systems

The quinoline scaffold of this compound is not only a platform for substitution but also a foundation for constructing more complex, fused ring systems. The development of polycyclic heterocyclic compounds is of great interest due to their diverse and often potent biological activities.

A key strategy involves the chemical manipulation of substituents on the quinoline ring to facilitate annulation reactions, where a new ring is fused onto the existing bicyclic structure. For example, a related intermediate, 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester, serves as a precursor for synthesizing the novel tricyclic system 1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid. researchgate.net This transformation is achieved through the Sandmeyer methodology, where the amino group is converted into an isonitroso-acetamido derivative. researchgate.net Subsequent treatment with concentrated sulfuric acid induces a regioselective cyclization, annelating a pyrrolidine-2,3-dione (B1313883) moiety onto the quinoline core. researchgate.net This synthetic route exemplifies how the foundational quinoline structure can be elaborated into intricate, angular polycyclic systems, opening avenues to new classes of heterocyclic compounds.

Precursor for Advanced Fluoroquinolone Carboxylic Acids

This compound is a critical intermediate in the synthesis of advanced fluoroquinolone carboxylic acids, a class of potent synthetic broad-spectrum antibacterial agents. scielo.org.mxnih.gov The ethyl ester group in the molecule functions as a protecting group for the carboxylic acid, which is a key structural feature for the antibacterial activity of fluoroquinolones. ontosight.ai The mechanism of action for these drugs typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. ontosight.ai

The synthetic pathway to the final active pharmaceutical ingredient often involves the hydrolysis of the ethyl ester to the free carboxylic acid in a late stage of the synthesis. This step is crucial as the carboxylic acid group, along with the ketone at the 4-position, is essential for binding to the target enzymes. The development of efficient methods for synthesizing 3-carboxy-6-fluoro-4-hydroxyquinoline derivatives is therefore of great importance, as these precursors can be readily converted to the final drug molecules. mdpi.com The versatility of this synthetic approach allows for the introduction of various substituents, particularly at the N-1 and C-7 positions, to modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting fluoroquinolone drugs. orientjchem.orgquimicaorganica.org

Utility in the Construction of Functional Organic Materials

Beyond its applications in medicinal chemistry, the quinoline framework is also utilized in the development of functional organic materials. The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for materials with applications in electronics and photonics.

Quinoline derivatives, including those derived from this compound, are valuable precursors for synthesizing Schiff bases. ossila.com Schiff bases, which contain an imine (>C=N–) group, are formed through the condensation of a primary amine with a carbonyl compound. nih.govekb.eg These compounds are highly versatile ligands capable of forming stable coordination complexes with a wide range of metal ions. ekb.egneliti.com

The resulting metal complexes often exhibit interesting chemical properties and biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The quinoline moiety, along with the imine nitrogen and other potential donor atoms, can act as a chelating agent, binding to a metal center to form mono- or polynuclear complexes. nih.gov The specific coordination geometry and the choice of metal ion can be tuned to create complexes with desired catalytic, sensory, or therapeutic properties.

The Schiff base ligands derived from quinoline precursors have found applications in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). ossila.com In a DSSC, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) absorbs light, leading to the generation of an electric current. The efficiency of the cell is highly dependent on the properties of the dye.

Schiff bases derived from fluorinated quinolines can act as bidentate or tridentate ligands that readily coordinate with ruthenium (Ru) or iridium (Ir) ions. ossila.com The resulting metal complexes can function as effective sensitizer (B1316253) dyes in DSSCs. The quinoline framework contributes to the electronic structure and light-absorbing properties of the dye, while the metal center plays a crucial role in the charge-transfer processes that are fundamental to the operation of the solar cell. ossila.com

Strategies for Diversifying Molecular Libraries via the Carboxylate Scaffold

The ethyl carboxylate group at the C-8 position is a key functional handle that allows for extensive diversification of the molecular structure, enabling the creation of large chemical libraries for drug discovery and other applications. This ester group can be readily transformed into a variety of other functional groups.

A primary transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid can then serve as a starting point for synthesizing a wide range of derivatives, most commonly amides, by coupling with various amines. mdpi.com This strategy was employed in the synthesis of fatty amide derivatives of a related quinolone, where the modification significantly influenced the compound's cytotoxic and antimicrobial activities. nih.gov

Furthermore, the carboxylic acid can be reduced to an alcohol or converted into other esters. These transformations allow for the systematic modification of the molecule's polarity, lipophilicity, and hydrogen-bonding capabilities, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties. This ability to easily modify the carboxylate scaffold makes this compound an ideal starting material for combinatorial chemistry and high-throughput screening efforts aimed at discovering new bioactive molecules.

Future Research Trajectories in Fluoroquinoline Carboxylate Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Gould-Jacobs reaction. However, these methods often involve harsh reaction conditions, the use of hazardous reagents, and multiple steps, leading to significant waste generation. The development of greener and more sustainable synthetic routes is a major focus of current research.

Key areas of development include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Use of eco-friendly solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a key aspect of sustainable chemistry.

Catalyst innovation: The development of novel, recyclable, and environmentally benign catalysts can improve the efficiency and sustainability of quinoline synthesis.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Quinolone Derivatives

FeatureConventional Synthesis (e.g., Gould-Jacobs)Green Synthesis Approaches
Reaction Conditions High temperatures, long reaction timesMilder conditions, often at room temperature or with microwave irradiation
Solvents Often uses hazardous organic solventsEmploys water, ethanol (B145695), or solvent-free conditions
Catalysts May use stoichiometric amounts of reagentsUtilizes catalytic amounts of recyclable and non-toxic catalysts
Waste Generation Can produce significant amounts of wasteAims for minimal waste generation (high atom economy)
Energy Consumption High due to prolonged heatingLower due to shorter reaction times and milder conditions

Exploration of Novel Reaction Pathways and Selectivity Control

Researchers are continuously exploring novel reaction pathways to access new fluoroquinolone carboxylate derivatives with unique substitution patterns. A significant challenge in quinoline chemistry is achieving regioselectivity, particularly the functionalization of specific positions on the quinoline ring system.

Future research will likely focus on:

C-H bond functionalization: This powerful technique allows for the direct introduction of functional groups onto the quinoline scaffold, avoiding the need for pre-functionalized starting materials.

Development of novel cyclization strategies: Exploring new ways to construct the quinoline ring system can lead to the synthesis of previously inaccessible derivatives.

Selective halogenation and cross-coupling reactions: Fine-tuning these reactions will enable the precise installation of various substituents at different positions, which is crucial for structure-activity relationship studies.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In the context of fluoroquinolone carboxylates, computational methods can be used to:

Predict reactivity and reaction mechanisms: Theoretical calculations can provide insights into the feasibility of new reactions and help optimize reaction conditions.

Design novel compounds with desired properties: Molecular modeling can be used to design new fluoroquinolone derivatives with specific electronic, steric, and pharmacokinetic properties.

Elucidate structure-activity relationships: Computational studies can help to understand how the structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds.

Design and Synthesis of Fluoroquinolone Carboxylates with Tunable Reactivity

The ability to fine-tune the reactivity of the fluoroquinolone scaffold is essential for developing new applications. By strategically introducing different functional groups, it is possible to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity.

Future efforts in this area will likely involve:

Synthesis of a diverse library of derivatives: Creating a wide range of analogues with systematic variations in their substitution patterns will be crucial for understanding how structure affects reactivity.

Development of "smart" fluoroquinolones: These could be molecules that are activated under specific conditions, for example, in the presence of a particular enzyme or in a specific cellular environment.

Investigation of Environmental Degradation Pathways of Fluoroquinolones

The widespread use of fluoroquinolone antibiotics has led to concerns about their environmental fate and the potential for the development of antibiotic resistance. Understanding the degradation pathways of these compounds is crucial for assessing their environmental impact and developing strategies for their removal from contaminated water and soil.

Key research directions include:

Photodegradation studies: Investigating how sunlight affects the breakdown of fluoroquinolones in aquatic environments.

Biodegradation studies: Identifying microorganisms that can metabolize fluoroquinolones and characterizing the degradation products.

Advanced oxidation processes: Developing new technologies for the efficient removal of fluoroquinolones from wastewater. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.